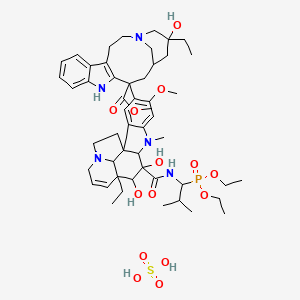
Cyclo(tyrosyl-tyrosyl)
Vue d'ensemble
Description
Cyclo(tyrosyl-tyrosyl) is a cyclic peptide consisting of two tyrosine residues that are linked together in a ring structure. It is an artificial peptide that has been studied for its potential therapeutic use in treating diseases such as cancer and Alzheimer's disease. The cyclic structure of the peptide makes it more stable than linear peptides, and it has been proposed as a potential drug carrier for targeted drug delivery. In addition, cyclo(tyrosyl-tyrosyl) has been studied for its potential use in diagnostics and as a biomarker for disease.
Applications De Recherche Scientifique
Études de sensibilité chirale
Cyclo(tyrosyl-tyrosyl) a été utilisé dans des études portant sur la sensibilité chirale des structures en fonction du cœur métallique . Des complexes de métaux alcalins du dipeptide cyclique cyclo(tyrosyl-tyrosyl) ont été étudiés dans des conditions de piège ionique cryogénique. Le motif structural dépend fortement de la chiralité relative des résidus tyrosine .
Synthèse d'hexapeptides cycliques
Cyclo(tyrosyl-tyrosyl) a été synthétisé sous forme d'hexapeptide cyclique . Les réactions de cyclisation d'un ester tripeptidique actif, d'un azide tripeptidique et d'un azide hexapeptidique ont produit l'hexapeptide cyclique souhaité . Cela pourrait être utile dans le développement de nouveaux médicaments ou matériaux à base de peptides.
Hydrolyse par la chymotrypsine
Le peptide cyclique Cyclo(tyrosyl-tyrosyl) s'est avéré être lentement hydrolysé par la chymotrypsine en un tripeptide diglycyl-tyrosine . Cela pourrait être pertinent pour comprendre la dégradation enzymatique de ces peptides dans les systèmes biologiques.
Matériau biodégradable
Cyclo(tyrosyl-tyrosyl) peut être considéré comme un diol biodégradable qui peut être utilisé comme substitut aux bisphénols toxiques, tels que le bisphénol A (BPA), qui sont utilisés mécaniquement . Il peut faire partie du profil des matériaux biodégradables, tels que les laminés de surface en contact avec les aliments pour les canettes, les couvercles de conteneurs métalliques, les laminés et finitions de protection, les pièces de véhicules, les colles, les applications aéronautiques et les revêtements pour les tuyaux en PVC .
Découverte de médicaments
Cyclo(tyrosyl-tyrosyl) est répertorié dans la base de données DrugBank comme une petite molécule expérimentale . Bien que ses propriétés pharmacologiques spécifiques ne soient pas détaillées, sa présence dans cette base de données suggère des applications potentielles dans la découverte et le développement de médicaments .
Études structurales
Cyclo(tyrosyl-tyrosyl) est un membre de la classe des 2,5-dicétopipérazines . Sa structure et ses propriétés peuvent être étudiées pour mieux comprendre cette classe de composés, qui comprend de nombreuses molécules biologiquement actives .
Mécanisme D'action
Target of Action
The primary target of Cyclo(tyrosyl-tyrosyl) is the cytochrome P450 . Cytochrome P450s are a group of heme-containing proteins responsible for oxidation reactions on a wide range of substrates, contributing to the production of valuable natural products with limitless biotechnological potential .
Mode of Action
Cyclo(tyrosyl-tyrosyl) interacts with its targets in a unique way. The structural motif of this compound strongly depends on the relative chirality of the tyrosine residues . For residues of identical chirality, the cation interacts with one amide oxygen and one of the aromatic rings only . In contrast, for residues of opposite chirality, the metal cation is located in between the two aromatic rings and interacts with both of them .
Biochemical Pathways
Cyclo(tyrosyl-tyrosyl) is involved in several biochemical pathways. It is synthesized by Mycobacterium tuberculosis . The protein P9WPF9, also known as Cyclo(L-tyrosyl-L-tyrosyl) synthase, synthesizes this compound from L-tyrosyl-tRNA(Tyr), while the tRNA(Tyr) part from L-tyrosyl-tRNA(Tyr) becomes separated after the reaction .
Pharmacokinetics
The compound has a molecular weight of 326.35 and a density of 1.332±0.06 g/cm3 . It has a melting point of 279-280 °C and a boiling point of 724.4±55.0 °C .
Result of Action
The molecular and cellular effects of Cyclo(tyrosyl-tyrosyl)'s action are complex and depend on the specific context of its use. As a part of the biochemical pathways in Mycobacterium tuberculosis, it plays a crucial role in the metabolism of this bacterium .
Propriétés
IUPAC Name |
3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCLOGFGKJCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971679 | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-40-1 | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(tyrosyl-tyrosyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-sulfophenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1216235.png)

![methyl 2-[[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetate](/img/structure/B1216237.png)

